Cas no 19865-75-9 (alisol A 23-acetate)

Alisol A 23-acetate is a bioactive triterpenoid compound derived from the rhizomes of Alisma orientale, a traditional medicinal plant. It is characterized by its acetylated structure at the C-23 position, which enhances its stability and bioavailability. This compound exhibits notable pharmacological properties, including anti-inflammatory, hepatoprotective, and lipid-lowering effects, making it a subject of interest in metabolic and liver disease research. Its mechanism of action involves modulation of signaling pathways such as NF-κB and AMPK. Alisol A 23-acetate is commonly used in analytical standards and preclinical studies due to its high purity and well-documented bioactivity. Proper storage under inert conditions is recommended to maintain its integrity.
alisol A 23-acetate structure
alisol A 23-acetate structure
Product Name:alisol A 23-acetate
CAS No:19865-75-9
MF:C32H52O6
MW:532.751690864563
CID:2047312
PubChem ID:70690607
Update Time:2025-06-07

alisol A 23-acetate Chemical and Physical Properties

Names and Identifiers

    • alisol A 23-acetate
    • alisol A-23 acetate
    • (8alpha,9beta,11beta,14beta,23S,24R)-23-(Acetyloxy)-11,24,25-trihydroxydammar-13(17)-en-3-one
    • Acetylalisol A
    • Alisol A acetate
    • (8α,9β,14β,23S,24R)-23-Acetoxy-11β,24,25-trihydroxydammar-13(17)-en-3-one
    • (8α,9β,14β,23S,24R)-3-Oxodammara-13(17)-ene-11β,23,24,25-tetraol 23-acetate
    • CHEMBL2059711
    • HY-129162
    • [(3R,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate
    • DA-60915
    • 19865-75-9
    • AKOS040763647
    • CS-0103817
    • (3R,4S,6R)-6-[(3aR,3bS,5aR,9aS,9bS,10S)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-2,3-dihydroxy-2-methylheptan-4-yl acetate
    • FS-7797
    • Inchi: 1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1
    • InChI Key: KRZLECBBHPYBFK-JSWHPQHOSA-N
    • SMILES: O[C@H]1CC2=C([C@H](C)C[C@@H]([C@H](C(C)(C)O)O)OC(C)=O)CC[C@]2(C)[C@@]2(C)CC[C@H]3C(C)(C)C(CC[C@]3(C)[C@@H]21)=O

Computed Properties

  • Exact Mass: 532.37638937g/mol
  • Monoisotopic Mass: 532.37638937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 7
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Color/Form: White powder
  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 194-196 ºC
  • Solubility: Insuluble (8.0E-4 g/L) (25 ºC),

alisol A 23-acetate Pricemore >>

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